

Application Note: Profiling of 21-Dehydro Budesonide Impurity in Budesonide Drug Substance

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Compound of Interest

Compound Name: 21-Dehydro Budesonide

Cat. No.: B1146664

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Introduction

Budesonide is a potent glucocorticoid steroid used in the long-term management of asthma and other inflammatory conditions.[1][2] The control of impurities in the budesonide drug substance is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.[1][3] One significant impurity is **21-Dehydro Budesonide**, also known as Budesonide EP Impurity D.[4][5][6] This impurity can arise during the synthesis of budesonide or as a degradation product.[1]

This application note provides a detailed protocol for the identification and quantification of the **21-Dehydro Budesonide** impurity in budesonide drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The methodology is designed to be robust and suitable for routine quality control and stability testing.

Experimental Protocols

Materials and Reagents

- Budesonide Reference Standard (CRS)
- 21-Dehydro Budesonide** Reference Standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)

Instrumentation

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is required. The specific components are listed below:

- HPLC with a quaternary pump
- Autosampler
- Column oven
- Photodiode Array (PDA) or UV-Vis Detector

Liquid Chromatography-Mass Spectrometry (LC-MS) can also be a powerful tool for the identification and characterization of budesonide and its related impurities, including degradation products.^{[7][8][9]}

Chromatographic Conditions

A stability-indicating HPLC assay method is crucial for separating budesonide from its impurities and degradation products.^{[10][11]} The following conditions are recommended:

Parameter	Value
Column	C18, 4.6 mm x 250 mm, 5 μ m
Mobile Phase A	Phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid)
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
20	
25	
30	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	240 nm
Injection Volume	20 μ L

Preparation of Solutions

2.4.1. Buffer Preparation (Mobile Phase A)

Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through a 0.45 μ m membrane filter.

2.4.2. Standard Solution Preparation

- Budesonide Standard Stock Solution (A): Accurately weigh and dissolve approximately 25 mg of Budesonide Reference Standard in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 1 mg/mL.

- **21-Dehydro Budesonide** Standard Stock Solution (B): Accurately weigh and dissolve approximately 5 mg of **21-Dehydro Budesonide** Reference Standard in a 50 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v) to obtain a concentration of 100 µg/mL.
- Working Standard Solution: Pipette 1 mL of Stock Solution A and 1 mL of Stock Solution B into a 10 mL volumetric flask and dilute to volume with the mobile phase to obtain final concentrations of 100 µg/mL for Budesonide and 10 µg/mL for **21-Dehydro Budesonide**.

2.4.3. Sample Solution Preparation

Accurately weigh and dissolve approximately 25 mg of the budesonide drug substance in a 25 mL volumetric flask with a mixture of acetonitrile and water (50:50 v/v). Sonicate if necessary to dissolve. Dilute to volume with the same solvent mixture. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Data Presentation

The following table summarizes the expected quantitative data for the separation of budesonide and **21-Dehydro Budesonide** under the specified chromatographic conditions.

Compound	Retention Time (min)	Relative Retention Time (RRT)
Budesonide Epimer B	~12.5	1.00
Budesonide Epimer A	~13.5	~1.08
21-Dehydro Budesonide	~15.0	~1.20

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are as follows:

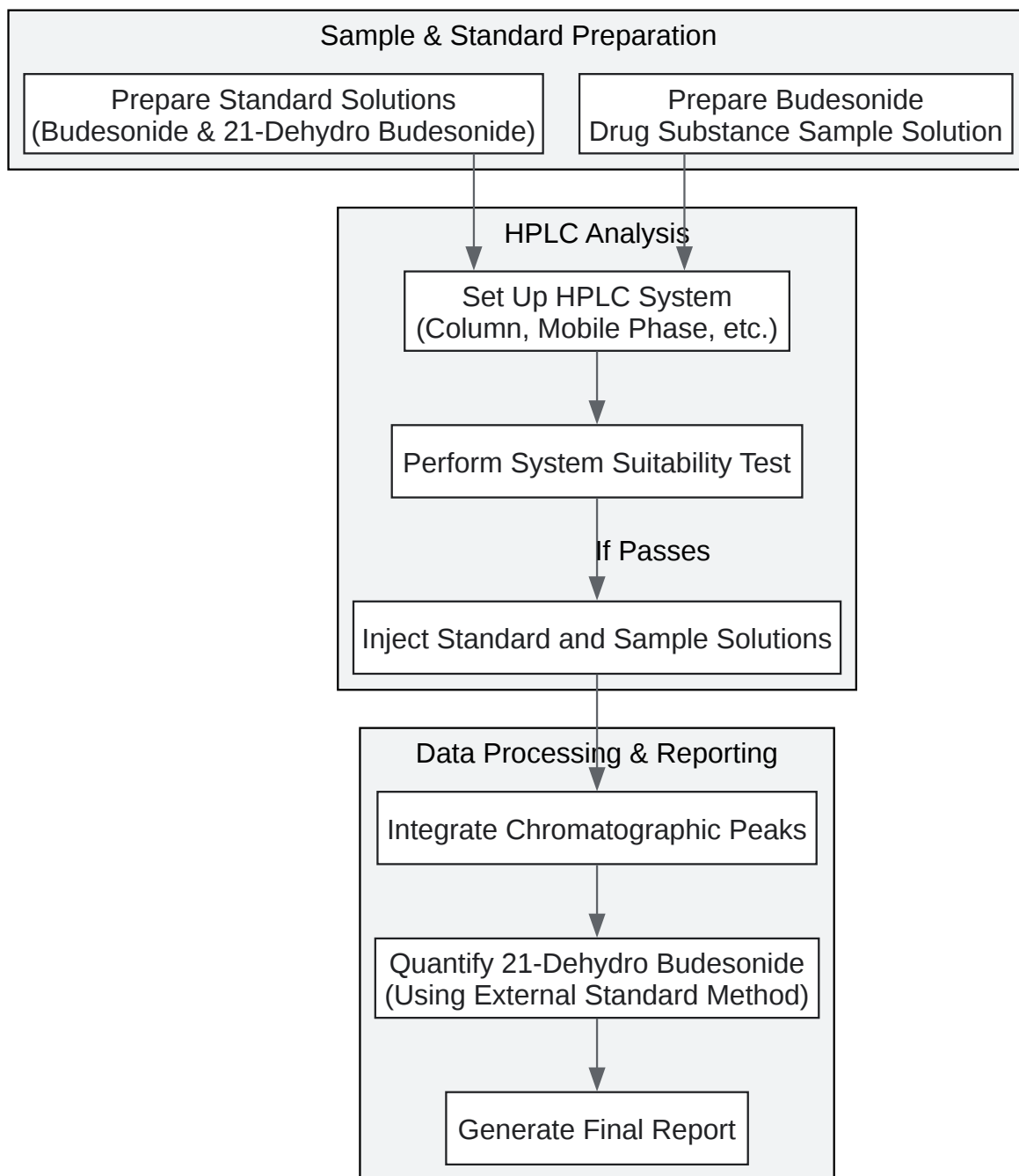
- Tailing Factor (Asymmetry Factor) for Budesonide Peak: Not more than 1.5.
- Theoretical Plates for Budesonide Peak: Not less than 2000.

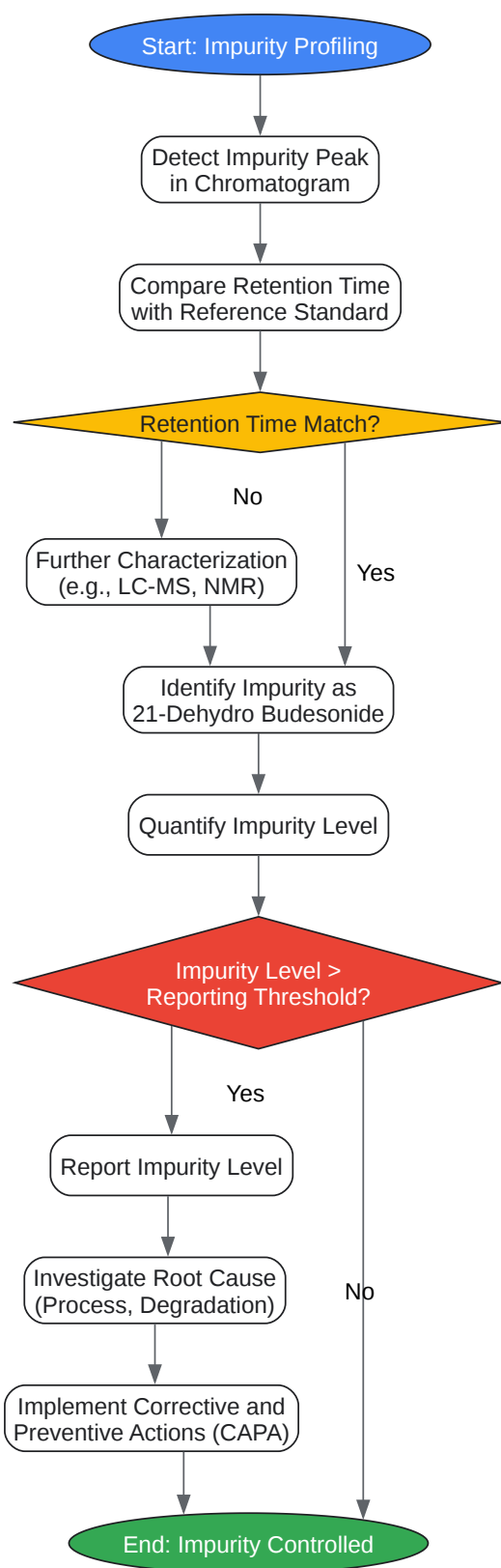
- Resolution between Budesonide Epimer A and Epimer B: Not less than 1.5.
- Resolution between Budesonide Epimer A and **21-Dehydro Budesonide**: Not less than 2.0.
- Relative Standard Deviation (RSD) for six replicate injections of the standard solution: Not more than 2.0%.

Visualization of Workflows

Experimental Workflow

The following diagram illustrates the overall workflow for the impurity profiling of **21-Dehydro Budesonide** in Budesonide drug substance.





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